Jnk-IN-8

Descripción general

Descripción

JNK-IN-8 es un potente e inhibidor selectivo de las quinasas N-terminales de c-Jun (JNK), que forman parte de la familia de las quinasas de proteína activadas por mitógeno (MAPK). Las JNK juegan un papel crucial en la regulación de diversos procesos fisiológicos, incluyendo la proliferación celular, la diferenciación, la supervivencia y la apoptosis. La señalización de JNK desregulada se ha visto implicada en varias enfermedades, incluido el cáncer, lo que hace que this compound sea una herramienta valiosa en la investigación científica y en posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

JNK-IN-8 ejerce sus efectos inhibiendo irreversiblemente JNK1, JNK2 y JNK3 a través de la unión covalente con el residuo de cisteína conservado en el bucle de activación. Esta inhibición evita la fosforilación de los sustratos aguas abajo, como c-Jun, bloqueando así las vías de señalización mediadas por JNK. La inhibición de la señalización de JNK conduce a una reducción de la proliferación celular, un aumento de la apoptosis y la modulación de las respuestas inflamatorias .

Compuestos similares:

SP600125: Un inhibidor reversible de JNK que compite con el ATP por la unión al dominio quinasa.

AS601245: Otro inhibidor de JNK con una estructura química diferente.

Singularidad de this compound: this compound es único debido a su mecanismo de inhibición irreversible y su alta especificidad para JNK1, JNK2 y JNK3. Esta especificidad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico .

Análisis Bioquímico

Biochemical Properties

Jnk-IN-8 inhibits phosphorylation of c-Jun . It interacts with JNK1, JNK2, and JNK3 . The activation of JNK requires dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 .

Cellular Effects

This compound has been shown to suppress tumor growth in triple-negative breast cancer by activating TFEB- and TFE3-mediated lysosome biogenesis and autophagy . It reduces colony formation, cell viability, and organoid growth in vitro .

Molecular Mechanism

This compound inhibits TFEB phosphorylation and induces nuclear translocation of unphosphorylated TFEB and TFE3 . This is accompanied by an upregulation of TFEB/TFE3 target genes associated with lysosome biogenesis and autophagy .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: JNK-IN-8 se sintetiza a través de un proceso químico de múltiples etapas. La síntesis implica la formación de un enlace covalente con el residuo de cisteína conservado de JNK1, JNK2 y JNK3. Los pasos clave incluyen:

- Formación de la estructura central a través de una serie de reacciones de condensación y ciclación.

- Introducción de grupos funcionales para mejorar la especificidad y la potencia.

- Purificación y caracterización del producto final utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica la escalabilidad del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y la aplicación de técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: JNK-IN-8 principalmente experimenta reacciones de enlace covalente con sus cinasas diana. Forma un enlace covalente con el residuo de cisteína conservado en el bucle de activación de JNK1, JNK2 y JNK3, lo que lleva a la inhibición irreversible .

Reactivos y condiciones comunes:

Reactivos: La síntesis de this compound implica reactivos como solventes orgánicos, catalizadores y grupos protectores.

Condiciones: Las reacciones normalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la especificidad y el rendimiento

Productos principales: El producto principal de la reacción es el complejo this compound-cinasa unido covalentemente, que da como resultado la inhibición de las vías de señalización de JNK .

Comparación Con Compuestos Similares

SP600125: A reversible JNK inhibitor that competes with ATP for binding to the kinase domain.

AS601245: Another JNK inhibitor with a different chemical structure.

Uniqueness of JNK-IN-8: this compound is unique due to its irreversible inhibition mechanism and high specificity for JNK1, JNK2, and JNK3. This specificity reduces off-target effects and enhances its potential as a therapeutic agent .

Propiedades

IUPAC Name |

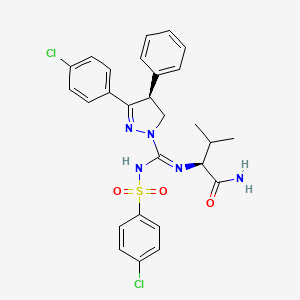

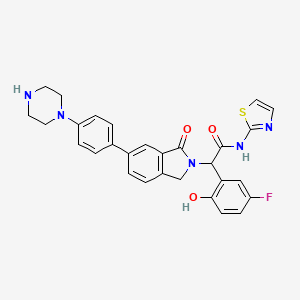

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFCSAPFHAXMSF-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720937 | |

| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410880-22-6 | |

| Record name | 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does JNK-IN-8 interact with its target, JNK?

A: this compound is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue (Cys116) located within the ATP-binding pocket of JNK. [, , , , , , , , ] This irreversible binding distinguishes it from reversible JNK inhibitors like SP600125, which demonstrates lower selectivity for JNK. [, ]

Q2: What are the downstream consequences of this compound-mediated JNK inhibition?

A2: JNK inhibition by this compound leads to various downstream effects depending on the cell type and context. These include:

- Reduced Cell Proliferation and Increased Apoptosis: Observed in various cancer cell lines, including triple-negative breast cancer (TNBC), osteosarcoma, and melanoma. [, , , , , , , , , , , , , , , , ]

- Activation of Lysosome Biogenesis and Autophagy: this compound induces lysosome biogenesis and autophagy in TNBC cells by inhibiting mTOR signaling and activating the transcription factors TFEB and TFE3. [, ]

- Suppression of Inflammation and Oxidative Stress: this compound reduces inflammatory cytokine production and oxidative stress in models of acute lung injury and ischemic stroke. [, ]

- Modulation of Immune Cell Infiltration: Treatment with this compound reduced tumor-infiltrating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing CD8+ T cell infiltration in a TNBC mouse model. [] This suggests potential for enhancing immune checkpoint inhibitor efficacy.

Q3: Does this compound inhibit all JNK isoforms equally?

A: While this compound can bind to all three JNK genes (JNK1, JNK2, and JNK3), studies suggest distinct roles for each isoform in certain cancers, implying potential benefit for isoform-selective inhibitors. [, ] For example, JNK1 appears crucial in UV-induced apoptosis in skin cancer, while JNK2 promotes melanoma cell proliferation and invasiveness. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound.

Q5: What is known about the stability of this compound under various conditions?

A5: The research abstracts provide limited information regarding this compound's stability under different conditions. Further research is necessary to determine its stability profile and develop appropriate formulation strategies for improved stability, solubility, and bioavailability.

Q6: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A: Although specific details regarding absorption, distribution, metabolism, and excretion (ADME) are limited within the provided research, this compound demonstrates in vivo efficacy in preclinical models. It significantly inhibited tumor growth in TNBC xenograft models [, ] and prolonged survival in mice with BCR-ABL-induced B-ALL when combined with dasatinib. [] It also alleviated lipopolysaccharide-induced acute lung injury and improved functional recovery in ischemic stroke models. [, ]

Q7: Are there any known resistance mechanisms to this compound?

A: One study identified that bypass of this compound-mediated JNK inhibition by expressing a JNK2 mutant (JNK2C116S) led to enhanced tumor growth in a melanoma model, suggesting a potential resistance mechanism. [] This highlights the need for understanding resistance mechanisms and exploring combination therapies.

Q8: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A: One study identified a JNK-active TNBC cluster associated with an immunosuppressive TME, suggesting that JNK pathway activation and associated biomarkers could predict response to JNK-targeted therapy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

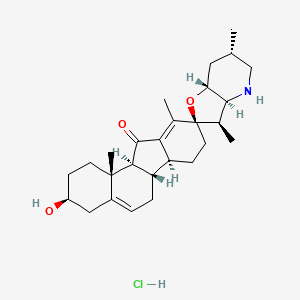

![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

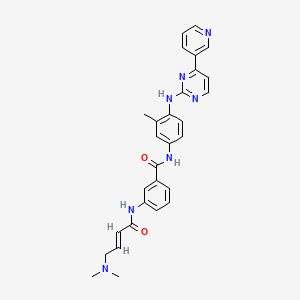

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

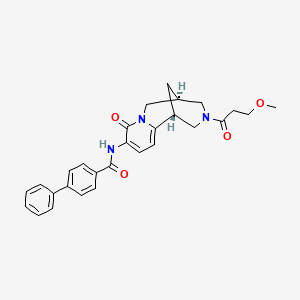

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)